molecular formula C17H21N3O3S2 B6558443 N-cyclopentyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1040658-86-3

N-cyclopentyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6558443
CAS No.: 1040658-86-3
M. Wt: 379.5 g/mol
InChI Key: VBJVGPYNXFZUSG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic compound of interest in medicinal chemistry research, built around a 2-aminothiazole core. The 2-aminothiazole scaffold is extensively investigated for its wide range of pharmacological activities and is a common precursor in synthesizing biologically active molecules . This particular derivative features a cyclopentylacetamide group and a methanesulfonylphenyl moiety, structural features often associated with enhancing target selectivity and metabolic stability. Research on analogous 2-aminothiazole derivatives has demonstrated significant potential in enzyme inhibition studies. Compounds with this core structure have shown potent inhibitory effects against enzymes such as urease, α-glucosidase, and α-amylase, making them candidates for research into metabolic disorders like diabetes . Furthermore, related structures have been explored as potent and selective inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for investigating conditions such as type 2 diabetes and obesity . The incorporation of specific substituents is a key strategy in chemical biology to modulate the potency, bioavailability, and duration of action of research compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-cyclopentyl-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-25(22,23)15-8-6-13(7-9-15)19-17-20-14(11-24-17)10-16(21)18-12-4-2-3-5-12/h6-9,11-12H,2-5,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJVGPYNXFZUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Precursor : 2-Chloro-N-cyclopentylacetamide (derived from cyclopentylamine and chloroacetyl chloride).

  • Thiourea derivative : Thiourea or substituted thioamide.

  • Solvent : Ethanol or isopropanol, facilitating nucleophilic displacement.

  • Temperature : Reflux (70–80°C) for 6–12 hours.

Example Procedure :
A mixture of 2-chloro-N-cyclopentylacetamide (10 mmol) and thiourea (10 mmol) in ethanol is refluxed for 8 hours. The resultant thiazole intermediate is isolated via filtration and recrystallized from ethyl acetate, yielding 2-amino-4-(cyclopentylcarbamoyl)thiazole.

Introduction of the Methanesulfonylphenyl Amino Group

The sulfonamide functionality is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, leveraging the electrophilic nature of 4-methanesulfonylphenyl derivatives.

Sulfonylation and Coupling

  • Reagent : 4-Methanesulfonylaniline, prepared via sulfonation of aniline using methanesulfonyl chloride in dichloromethane with triethylamine as a base.

  • Coupling method :

    • SNAr : Reaction of 2-amino-thiazole with 4-fluoro-N-(4-methanesulfonylphenyl)aniline in DMF at 120°C.

    • Ullmann coupling : Copper-catalyzed coupling using CuI and 1,10-phenanthroline in DMSO at 100°C.

Yield Optimization :

  • DMF as a solvent enhances solubility and reaction efficiency (yield: 65–75%).

  • Elevated temperatures (100–120°C) reduce reaction time but may increase side products.

Final Amidation and Cyclopentyl Group Incorporation

The cyclopentyl acetamide moiety is introduced via amidation of the thiazole-linked carboxylic acid or its activated ester.

Carboxylic Acid Activation

  • Activating agents : Thionyl chloride (SOCl₂) or EDCI/HOBt for converting carboxylic acids to acyl chlorides or active esters.

  • Amine source : Cyclopentylamine in anhydrous THF or DCM.

Procedure :
The thiazole-linked carboxylic acid (5 mmol) is treated with SOCl₂ (10 mmol) at 0°C for 2 hours, followed by dropwise addition of cyclopentylamine (6 mmol) in THF. The mixture is stirred at room temperature for 12 hours, yielding the target acetamide after purification via column chromatography (silica gel, hexane/ethyl acetate).

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 1.50–1.85 (m, 8H, cyclopentyl CH₂).

    • δ 3.20 (s, 3H, SO₂CH₃).

    • δ 7.80 (d, J = 8.4 Hz, 2H, aryl H).

    • δ 10.20 (s, 1H, NH).

Mass Spectrometry (MS)

  • ESI-MS : m/z 379.5 [M+H]⁺, consistent with the molecular formula C₁₇H₂₁N₃O₃S₂.

Comparative Analysis of Synthetic Routes

ParameterHantzsch CyclizationUllmann Coupling
Yield 60–70%50–65%
Reaction Time 8–12 hours24–48 hours
Purification RecrystallizationColumn Chromatography
Scalability HighModerate

The Hantzsch method offers superior yield and scalability, while Ullmann coupling provides regioselectivity for complex substrates.

Industrial-Scale Considerations

  • Solvent Recovery : Ethanol and THF are recycled via distillation to reduce costs.

  • Catalyst Recycling : Copper catalysts in Ullmann coupling are recovered via filtration and reused.

  • Waste Management : Sulfur-containing byproducts are neutralized with aqueous NaOH before disposal.

Challenges and Mitigation Strategies

  • Low Yield in Amidation : Poor nucleophilicity of cyclopentylamine is addressed by using excess amine (1.2 eq) and molecular sieves to absorb HCl.

  • Thiazole Ring Oxidation : Conducting reactions under nitrogen atmosphere prevents thiazole degradation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methanesulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: The aromatic ring in the methanesulfonylphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-cyclopentyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mirabegron (β3-Adrenoceptor Agonist)

Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide . Key Differences:

  • Mirabegron has a 2-amino substitution on the thiazole ring, absent in the target compound.
  • The phenyl group in Mirabegron is substituted with a 2-hydroxy-2-phenylethylaminoethyl chain, contrasting with the 4-methanesulfonylphenyl group in the target compound.
  • The acetamide side chain in Mirabegron lacks the cyclopentyl group. Pharmacology: Mirabegron is a selective β3-adrenoceptor agonist used for overactive bladder syndrome. Its 2-amino-thiazole and hydroxy-phenylethyl groups are critical for receptor binding and selectivity .

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Structure : Features a dichlorophenyl group attached to the acetamide-thiazole core .
Key Differences :

  • The dichlorophenyl group introduces steric bulk and electron-withdrawing effects, differing from the mesyl-substituted phenyl in the target compound.
  • Lacks the cyclopentyl substituent.
    Pharmacology : Such dichlorophenyl derivatives are studied for antimicrobial and coordination properties. The absence of a mesyl group may reduce hydrogen-bonding capacity compared to the target compound .

N-{4-[2-(3-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide

Structure: Contains a 3-fluoroanilino group on the thiazole ring and an unsubstituted acetamide . Key Differences:

  • Fluoro substitution provides moderate electron-withdrawing effects, less pronounced than the mesyl group.
  • No cyclopentyl or complex side chains. Pharmacology: Fluoro-substituted thiazoles are often explored for kinase inhibition. The target compound’s mesyl group may enhance binding to sulfonamide-sensitive targets .

Multi-Target Thiazole Acetamides (AuroraA/STK1 Inhibitors)

Example Structure: N-(3-fluorophenyl)-2-(2-{[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino}-1,3-thiazol-4-yl)acetamide . Key Differences:

  • These compounds often include extended quinazoline or morpholine substituents for kinase binding.
  • The target compound’s cyclopentyl and mesyl groups may favor different target interactions (e.g., GPCRs vs. kinases). Pharmacology: Such agents inhibit kinases via π-π stacking and hydrogen bonding.

Structural and Functional Analysis Table

Compound Name Thiazole Substitution Acetamide Side Chain Key Functional Groups Pharmacological Target
Target Compound 4-Methanesulfonylphenylamino N-cyclopentyl Mesyl, cyclopentyl Hypothesized: GPCRs, kinases
Mirabegron 2-Amino 2-Hydroxy-2-phenylethyl Amino, hydroxy-phenyl β3-Adrenoceptor
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide None Dichlorophenyl Dichloro Antimicrobial/coordination
N-{4-[2-(3-Fluoroanilino)-thiazol-4-yl]phenyl}acetamide 3-Fluoroanilino None Fluoro Kinases
AuroraA/STK1 Inhibitor Quinazoline-methoxy Morpholinopropoxy Quinazoline, morpholine AuroraA, STK1 kinases

Key Insights from Comparative Analysis

Substituent Effects: Electron-Withdrawing Groups: The mesyl group in the target compound may enhance hydrogen-bond acceptor capacity compared to Mirabegron’s amino group or dichlorophenyl derivatives .

Target Selectivity :

  • Mirabegron’s β3 selectivity arises from its hydroxy-phenylethyl side chain, while the target compound’s mesyl group could favor interactions with sulfonamide-binding enzymes or receptors .

Synthetic Accessibility :

  • Carbodiimide-mediated coupling (as used for dichlorophenyl acetamides ) may be applicable to the target compound’s synthesis.

Biological Activity

N-cyclopentyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide, also known as CAS Number 1040658-86-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3O3S2C_{17}H_{21}N_{3}O_{3}S_{2}, with a molecular weight of 379.5 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the methanesulfonyl group in this compound may enhance its solubility and bioavailability, potentially contributing to its antimicrobial efficacy.

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. The compound's structure suggests that it may interact with various cellular pathways involved in cancer progression. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study published in 2023 detailed the synthesis of several thiazole derivatives and their biological evaluations. The findings suggested that modifications to the thiazole ring significantly influenced the biological activity of the compounds . This indicates that this compound may possess unique properties based on its specific structural features.
  • Mechanism of Action : Research into related thiazole compounds has revealed that they can disrupt cellular processes such as protein synthesis and DNA replication in pathogens . Understanding these mechanisms can provide insights into how this compound exerts its biological effects.

Data Table: Biological Activity Overview

Activity Type Observed Effects Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
MechanismDisruption of protein synthesis

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with thiazole ring formation via condensation of 4-methanesulfonylphenylthiourea with α-bromoacetamide derivatives. Critical parameters include temperature (60–80°C), solvent polarity (e.g., DMF or acetonitrile), and base selection (triethylamine or K₂CO₃). Intermediate purification via column chromatography and final product recrystallization in ethanol ensures >95% purity. Reaction progress is monitored using TLC and HPLC .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., thiazole C-H protons at δ 7.2–7.5 ppm). IR spectroscopy confirms key functional groups (e.g., sulfonamide N-H stretch at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELXL ) resolve molecular weight and 3D conformation. Purity is validated via HPLC with UV detection at 254 nm .

Q. What are the solubility profiles of this compound, and how do solvent choices impact pharmacological assays?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) but limited aqueous solubility. For in vitro assays, prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity. Solubility is enhanced using co-solvents like PEG-400 or cyclodextrin inclusion complexes. Dynamic light scattering (DLS) assesses aggregation in biological buffers .

Advanced Research Questions

Q. How can conflicting spectroscopic or crystallographic data between studies be reconciled?

  • Methodological Answer : Discrepancies in NMR or XRD data may arise from polymorphism or solvent-induced conformational changes. Perform variable-temperature NMR to detect dynamic processes. For crystallography, compare multiple datasets refined with SHELXL and validate using R-factor convergence (<5%). Cross-reference with computational models (DFT-optimized geometries) to resolve ambiguities .

Q. What experimental strategies are recommended for elucidating structure-activity relationships (SAR) in this compound class?

  • Methodological Answer : Design analogs with systematic substitutions (e.g., cyclopentyl → cyclohexyl, sulfonamide → sulfonyl). Assess bioactivity via enzyme inhibition assays (e.g., kinase profiling) or receptor-binding studies (SPR or radioligand displacement). Use QSAR models (CoMFA or molecular docking) to predict binding affinities. Validate hypotheses with X-ray co-crystallography of target-ligand complexes .

Q. How should researchers address discrepancies in reported biological activities across different cell lines or assay conditions?

  • Methodological Answer : Standardize assay protocols (e.g., ATP levels, serum concentration) to minimize variability. Use isogenic cell lines to isolate genetic factors. Orthogonal assays (e.g., Western blotting for target protein inhibition vs. cell viability assays) confirm mechanism-specific effects. Meta-analysis of published data identifies trends obscured by methodological differences .

Q. What advanced techniques are critical for studying metabolic stability and in vivo pharmacokinetics?

  • Methodological Answer : Perform microsomal stability assays (human liver microsomes + NADPH) with LC-MS/MS quantification. For in vivo studies, use radiolabeled analogs (¹⁴C or ³H) to track distribution. Pharmacokinetic parameters (t₁/₂, Cmax) are derived from plasma concentration-time curves. Metabolite identification employs HRMS/MS and comparison with synthetic standards .

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